molecular formula C9H9BrO3 B2732592 Benzoic acid, 3-bromo-5-methoxy-2-methyl- CAS No. 13979-61-8

Benzoic acid, 3-bromo-5-methoxy-2-methyl-

Cat. No. B2732592
CAS RN: 13979-61-8
M. Wt: 245.072
InChI Key: PYVLOORQWWPGCY-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-bromo-5-methoxy-2-methyl-” is a derivative of benzoic acid. It has a molecular weight of 231.04 . The compound’s linear formula is BrC6H3(OCH3)CO2H .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-bromo-5-methoxy-2-methyl-” consists of a benzene ring substituted with a bromo group, a methoxy group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

“Benzoic acid, 3-bromo-5-methoxy-2-methyl-” is a solid with a melting point of 157-159 °C . It has a molecular weight of 231.04 .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Synthesis of Derivatives : Research has focused on synthesizing derivatives such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, highlighting a method involving bromation, oxidation, and esterification. This synthesis approach underscores the compound's potential in creating various bioactive molecules (Zha Hui-fang, 2011).
  • Crystal Structure Analysis : Studies on the crystal structures of derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provide insights into their two-dimensional architectures formed by hydrogen bonds and other interactions, which are crucial for understanding their chemical behavior and potential applications (P. A. Suchetan et al., 2016).

Chemical Reactivity and Properties

  • Chemical Reactivity Descriptors : The structure and reactivity of derivatives like 4-bromo-3-(methoxymethoxy) benzoic acid have been examined using density functional theory (DFT), revealing important reactivity descriptors and providing a foundation for predicting the compound's behavior in various chemical reactions (S. Yadav et al., 2022).

Biological Activities and Applications

  • Antimicrobial and Molluscicidal Activities : Research on prenylated benzoic acid derivatives from Piper aduncum leaves, including compounds structurally related to "Benzoic acid, 3-bromo-5-methoxy-2-methyl-", has demonstrated significant antimicrobial and molluscicidal activities, suggesting potential applications in developing new bioactive agents (J. Orjala et al., 1993).

Material Science and Engineering

  • Polyaniline Doping : Benzoic acid and its substituted derivatives have been explored as dopants for polyaniline, a conducting polymer. This research highlights their impact on the polymer's properties, such as conductivity, which could be leveraged in developing advanced materials for electronic applications (C. A. Amarnath & S. Palaniappan, 2005).

Environmental Biodegradation

  • Methanol Production by Pseudomonas putida : Studies on the biodegradation of aromatic acids, including derivatives of benzoic acid, by Pseudomonas putida, have shown the capability of these bacteria to convert complex organic compounds into simpler ones like methanol, indicating potential environmental applications in bioremediation processes (M. Donnelly & S. Dagley, 1980).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin and eye irritation .

properties

IUPAC Name

3-bromo-5-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLOORQWWPGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-bromo-5-methoxy-2-methyl-

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